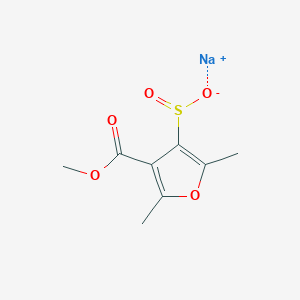
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is an organic compound with a unique structure that combines a furan ring with a sulfinate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate typically involves the reaction of 2,5-dimethylfuran with methoxycarbonyl chloride in the presence of a base, followed by sulfonation with sodium sulfite. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfonate.
Reduction: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
作用机制
The mechanism of action of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the furan ring can undergo electrophilic aromatic substitution, making the compound reactive towards electrophiles. These interactions can modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Sodium 4-(methoxycarbonyl)benzenesulfonate
- Sodium 4-(methoxycarbonyl)phenylsulfinate
- Sodium 4-(methoxycarbonyl)-2,5-dimethylthiophene-3-sulfinate
Uniqueness
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is unique due to the presence of both a furan ring and a sulfinate group in its structure
属性
分子式 |
C8H9NaO5S |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
sodium;4-methoxycarbonyl-2,5-dimethylfuran-3-sulfinate |
InChI |
InChI=1S/C8H10O5S.Na/c1-4-6(8(9)12-3)7(14(10)11)5(2)13-4;/h1-3H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
PEESXHMKAQLZCG-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C(O1)C)S(=O)[O-])C(=O)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



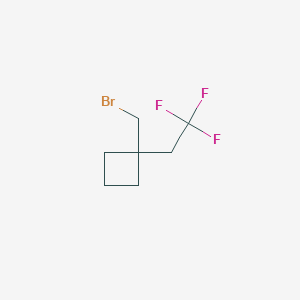
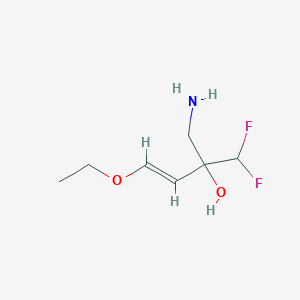

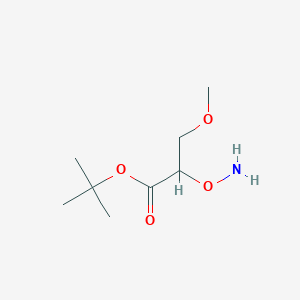
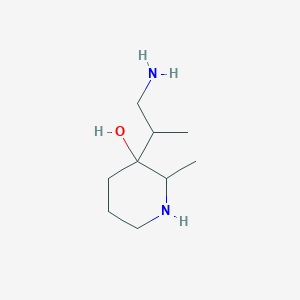
methanol](/img/structure/B13186406.png)
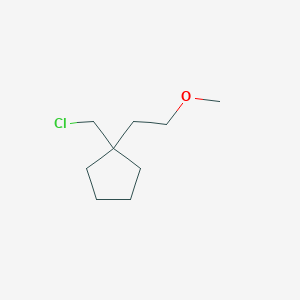
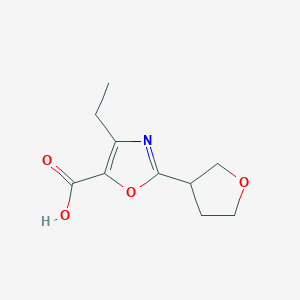
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
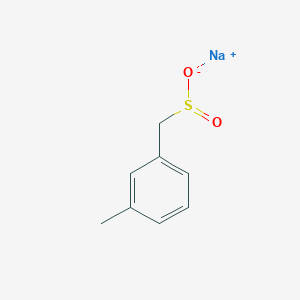
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
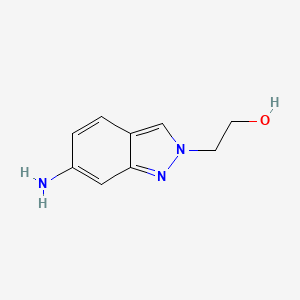
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
